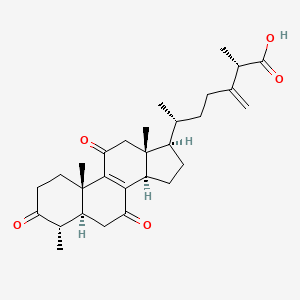

(25S)-Antcin B

Description

Structure

3D Structure

Propriétés

Numéro CAS |

163597-25-9 |

|---|---|

Formule moléculaire |

C29H40O5 |

Poids moléculaire |

468.6 g/mol |

Nom IUPAC |

(2S,6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,7,11-trioxo-1,2,4,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C29H40O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21H,1,7-14H2,2-6H3,(H,33,34)/t16-,17+,18+,19-,20+,21+,28+,29-/m1/s1 |

Clé InChI |

DVORYMAGXQGBQK-HPRYJKPLSA-N |

SMILES isomérique |

C[C@H]1[C@@H]2CC(=O)C3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)[C@H](C)C(=O)O)C |

SMILES canonique |

CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |

Origine du produit |

United States |

Foundational & Exploratory

Isolating (25S)-Antcin B from Antrodia cinnamomea: A Technical Guide for Researchers

An in-depth exploration of the methodologies for the extraction, purification, and characterization of the potent triterpenoid (25S)-Antcin B from the medicinal mushroom Antrodia cinnamomea, and its impact on key cellular signaling pathways.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation and characterization of this compound, a bioactive triterpenoid derived from the fruiting bodies of Antrodia cinnamomea. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the compound's interaction with cellular signaling pathways.

Introduction

Antrodia cinnamomea, a parasitic fungus native to Taiwan, has a long history of use in traditional medicine for a variety of ailments. Modern scientific investigation has identified a wealth of bioactive compounds within this mushroom, with triterpenoids being among the most significant for their therapeutic potential. This compound is one such ergostane-type triterpenoid that has garnered interest for its pharmacological activities. This guide serves as a practical resource for the efficient isolation and further investigation of this promising natural product.

Isolation and Purification of this compound

The successful isolation of this compound from the fruiting bodies of Antrodia cinnamomea involves a multi-step process encompassing extraction, fractionation, and final purification using chromatographic techniques.

Experimental Protocol: Extraction and Fractionation

A robust method for the initial extraction and fractionation of triterpenoids from A. cinnamomea has been established, laying the groundwork for the purification of this compound.

Materials:

-

Dried and powdered fruiting bodies of Antrodia cinnamomea

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel (70–230 mesh)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Extraction: 200 g of dried and powdered fruiting bodies of A. cinnamomea are extracted five times with 10 L of methanol at 50°C for 12 hours. The combined methanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approximately 45.2 g).[1]

-

Fractionation: The crude methanol extract is subjected to silica gel flash column chromatography (70–230 mesh, 15 × 10 cm, 0.9 kg). A gradient solvent system of 100% dichloromethane to 100% methanol is used to elute the column, yielding multiple fractions.[1] The fraction containing Antcin B is collected for further purification.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC) Purification

The final step in obtaining pure this compound is preparative HPLC, which separates it from other closely related triterpenoids.

Materials:

-

Fraction containing Antcin B from silica gel chromatography

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Formic acid

-

Preparative HPLC system with a C18 column (e.g., Cosmosil 5C₁₈-AR-II, 5 μm, 250 × 20 mm i.d.)

Procedure:

-

Sample Preparation: The dried fraction containing Antcin B is dissolved in a suitable solvent (e.g., methanol) for injection into the preparative HPLC system.

-

Chromatographic Conditions: The separation is achieved using a recycled preparative HPLC system with a Cosmosil 5C₁₈-AR-II column. The mobile phase consists of a mixture of acetonitrile and water containing 0.1% formic acid (60:40). The flow rate is maintained at 10 mL/min, and the separation is recycled six times to achieve baseline separation of this compound and its epimer, (25R)-Antcin B.[1]

-

Fraction Collection and Analysis: The eluent corresponding to the peak of this compound is collected. The purity of the collected fraction is assessed by analytical HPLC. The solvent is then removed under reduced pressure to yield the purified compound.

Quantitative Data

The following table summarizes the quantitative data associated with the isolation of this compound from 200 g of Antrodia cinnamomea fruiting bodies as described in the protocol.

| Parameter | Value | Reference |

| Starting Material (Dried Fruiting Bodies) | 200 g | [1] |

| Crude Methanol Extract | 45.2 g | [1] |

| Purified this compound | 45.4 mg | [1] |

| Calculated Yield | 0.0227% |

Note: The yield is calculated based on the starting dry weight of the fruiting bodies.

Structural Characterization

The identity of the isolated this compound is confirmed through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following table presents the characteristic ¹H and ¹³C NMR spectral data for Antcin B, as reported in the literature. These data are crucial for the unambiguous identification of the isolated compound.

| Position | ¹³C NMR (δ in ppm) | ¹H NMR (δ in ppm, J in Hz) |

| 1 | 36.4 | 1.40, 3.19 (m) |

| 2 | 38.5 | 2.41, 2.57 (m) |

| 3 | 212.2 | - |

| 4 | 44.8 | 2.44 (m) |

| 5 | 51.1 | - |

| 6 | 21.5 | - |

| 7 | 30.6 | - |

| 8 | 157.4 | - |

| 9 | 139.1 | - |

| 10 | 37.3 | - |

| 11 | 199.8 | - |

| 12 | 58.4 | 2.50 (m), 3.01 (m) |

| 13 | 47.7 | - |

| 14 | 53.4 | - |

| 15 | 24.2 | - |

| 16 | 28.1 | - |

| 17 | 55.6 | - |

| 18 | 12.4 | - |

| 19 | 18.0 | - |

| 20 | 35.8 | - |

| 21 | 18.8 | - |

| 22 | 34.7 | - |

| 23 | 32.2 | - |

| 24 | 150.7 | - |

| 25 | 46.9 | - |

| 26 | 177.2 | - |

| 27 | 17.4 | - |

| 28 | 110.9 | 5.10 (s), 5.26 (s) |

| 29 | 12.5 | 1.13 (d, J = 6.5 Hz) |

Data is for the mixture of 25R and 25S epimers of Antcin B, as presented in the reference. The stereochemistry at C-25 can be confirmed by advanced NMR techniques or comparison with authenticated standards.

Biological Activity and Signaling Pathways

This compound and related compounds from A. cinnamomea have been shown to exert their biological effects by modulating key cellular signaling pathways, making them attractive candidates for drug development.

Inhibition of PI3K/AKT and MAPK Signaling Pathways

Antcin B and its analogs, such as Antrocin, have been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.

The following diagrams, generated using the DOT language, illustrate the inhibitory effects of Antcin B on these pathways.

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Biological Evaluation

The following workflow outlines a general approach for assessing the biological activity of purified this compound on cancer cell lines.

Caption: Experimental workflow for evaluating the in vitro anticancer activity of this compound.

Conclusion

This technical guide provides a consolidated resource for the isolation, characterization, and preliminary biological evaluation of this compound from Antrodia cinnamomea. The detailed protocols and compiled data offer a solid foundation for researchers to efficiently obtain this valuable triterpenoid for further investigation into its therapeutic potential. The elucidation of its inhibitory effects on critical cellular signaling pathways underscores the importance of continued research into the natural products of A. cinnamomea for the development of novel therapeutic agents.

References

The Biosynthesis of (25S)-Antcin B in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(25S)-Antcin B, a lanostane-type triterpenoid isolated from the medicinal fungus Antrodia cinnamomea (also known as Taiwanofungus camphoratus), has garnered significant attention for its potent biological activities, including anti-inflammatory and anti-cancer properties. Understanding its biosynthetic pathway is crucial for metabolic engineering to enhance production and for the synthesis of novel derivatives. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, integrating genomic, transcriptomic, and functional enzyme data.

Core Biosynthetic Pathway

The biosynthesis of this compound, like other fungal triterpenoids, originates from the mevalonate (MVA) pathway, leading to the formation of a lanosterol scaffold, which is then extensively modified by a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs) and dehydrogenases. While the complete pathway to Antcin B has not been fully elucidated in a single study, a putative pathway can be constructed based on identified genes in A. cinnamomea and characterized enzymes.

The pathway can be divided into two main stages:

-

Stage 1: Lanosterol Biosynthesis via the Mevalonate Pathway. This is a well-conserved pathway in fungi, converting acetyl-CoA into the triterpenoid precursor, lanosterol.

-

Stage 2: Post-Lanosterol Modification. This stage involves a series of oxidative modifications to the lanosterol backbone to produce the diverse array of antcins, including this compound.

The proposed biosynthetic pathway from Lanosterol to key intermediates is visualized below.

Key Genes and Enzymes

Genomic and transcriptomic analyses of A. cinnamomea have identified numerous genes encoding enzymes involved in triterpenoid biosynthesis.[1][2] Over 100 cytochrome P450 genes have been annotated in the genome, highlighting the fungus's extensive capacity for secondary metabolite diversification.[3]

Table 1: Key Identified Genes in the this compound Biosynthesis Pathway

| Gene/Enzyme | Abbreviation | Function | Source Organism | Reference |

| Lanosterol Synthase | AcLSS | Cyclization of 2,3-oxidosqualene to lanosterol | Antrodia cinnamomea | [3] |

| Sterol 14α-demethylase | AcCYP51 | Demethylation of lanosterol at C-14 | Antrodia cinnamomea | [4][5] |

| Cytochrome P450 | AcCYP4 | Generates Δ7,9(11) diene and introduces a 15α-hydroxy group | Antrodia camphorata | [6] |

| Short-chain Dehydrogenase | AcSDR6 | Catalyzes dehydrogenation of 3β-OH to a 3-keto group | Antrodia camphorata | [6] |

| Sterol Methyltransferase | AcSMT1 | Introduces a methyl group at C-24 | Antrodia camphorata | [6] |

Quantitative Data

The production of triterpenoids, including Antcin B, is highly dependent on the culture conditions and the developmental stage of the fungus. Fruiting bodies are generally richer in these compounds than mycelia.[2]

Table 2: Triterpenoid Content in A. cinnamomea Mycelia Under Different Conditions

| Wood Substrate for Culture | Total Triterpenoid Content (mg/g dry weight) | Reference |

| Cinnamomum kanehirae (NZM) | 21.1 | [7] |

| C. camphora (XZM) | 17.4 | [7] |

| C. glanduliferum (YZM) | 13.3 | [7] |

| Mutant Strain E3-64 (Optimal) | 255.5 | [8] |

Note: These values represent total triterpenoids and not specifically this compound. However, they indicate the general capacity for triterpenoid synthesis under these conditions.

Experimental Protocols

The characterization of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Biosynthetic Genes

Heterologous expression is a powerful tool to characterize the function of individual enzymes in a biosynthetic pathway when the native organism is difficult to manipulate genetically. Saccharomyces cerevisiae and the filamentous fungus Aspergillus oryzae are common hosts.[9][10]

Objective: To functionally characterize a candidate cytochrome P450 from A. cinnamomea.

Workflow Diagram:

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from A. cinnamomea mycelia or fruiting bodies, where the target gene is highly expressed (as determined by transcriptomics). First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length open reading frame of the candidate gene (e.g., AcCYP4) is amplified from the cDNA using high-fidelity PCR. The PCR product is then cloned into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The recombinant plasmid is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.[11]

-

Expression and Biotransformation: Transformed yeast cells are grown in a selective medium. Gene expression is induced by switching the carbon source from glucose to galactose. A known precursor, such as lanosterol, is added to the culture medium.

-

Metabolite Extraction and Analysis: After incubation, the yeast cells and medium are extracted with an organic solvent (e.g., ethyl acetate). The extract is concentrated and analyzed by LC-MS or GC-MS to identify the modified product by comparing its mass spectrum and retention time to authentic standards or predicted structures.[5]

In Vitro Cytochrome P450 Enzyme Assay

In vitro assays using microsomal fractions containing the enzyme of interest are essential for determining enzyme kinetics and substrate specificity.

Objective: To determine the activity of a heterologously expressed P450 enzyme.

Methodology:

-

Microsome Preparation: Yeast or insect cells expressing the P450 are harvested and lysed. The microsomal fraction, containing the membrane-bound P450, is isolated by differential centrifugation.

-

Reaction Mixture: A typical reaction mixture (e.g., 0.5 mL final volume) contains:

-

100 mM potassium phosphate buffer (pH 7.4)

-

Microsomal protein (containing 0.05–0.2 µM P450)

-

Substrate (e.g., 50 µM lanosterol, dissolved in a minimal volume of a suitable solvent)

-

An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 10 mM MgCl₂) to provide the necessary reducing equivalents for P450 activity.[12]

-

-

Reaction and Quenching: The reaction is initiated by adding the NADPH-generating system and incubated at a controlled temperature (e.g., 28-37°C) for a specific time (e.g., 30-60 minutes). The reaction is stopped by adding a quenching solvent, such as cold acetonitrile or ethyl acetate.

-

Analysis: The product is extracted and analyzed by HPLC or LC-MS to quantify the amount of product formed.[13] Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process involving a conserved lanosterol synthesis pathway followed by a series of specific and intricate modifications catalyzed by a large family of cytochrome P450s and other tailoring enzymes. Recent advances in genomics and functional gene characterization in Antrodia cinnamomea have begun to unravel this pathway, identifying key enzymes responsible for generating the characteristic lanostane scaffold of antcins.[6]

Future research should focus on the complete elucidation of the pathway through the functional characterization of the remaining unassigned CYPs and other modifying enzymes. This will involve the systematic heterologous expression of candidate genes and the analysis of their products. A complete understanding of the this compound biosynthetic pathway will pave the way for its reconstruction in tractable microbial hosts, enabling sustainable production and the engineered biosynthesis of novel, high-value pharmaceutical compounds.

References

- 1. Genomic and transcriptomic analyses of the medicinal fungus Antrodia cinnamomea for its metabolite biosynthesis and sexual development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomic and transcriptomic analyses of the medicinal fungus Antrodia cinnamomea for its metabolite biosynthesis and sexual development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. for.nchu.edu.tw [for.nchu.edu.tw]

- 5. Cloning and characterization of the lanosterol 14alpha-demethylase gene from Antrodia cinnamomea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Key Post‐modification Enzymes Involved in the Biosynthesis of Lanostane‐type Triterpenoids in the Medicinal Mushroom Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptome Analysis of Antrodia cinnamomea Mycelia from Different Wood Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improvement of triterpenoid production in mycelia of Antrodia camphorata through mutagenesis breeding and amelioration of CCl4-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Heterologous Protein Expression and Natural Product Synthesis by Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae [frontiersin.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (25S)-Antcin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25S)-Antcin B, a steroid-like compound isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated significant anti-cancer properties. This technical guide delineates the core mechanism of action of this compound, focusing on its ability to induce apoptosis and cause cell cycle arrest in cancer cells. A key initiating event in its mechanism is the induction of oxidative stress through the activation of NADPH oxidase, which subsequently triggers a cascade of signaling events culminating in programmed cell death. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols for researchers investigating its therapeutic potential.

Introduction

Antrodia cinnamomea, a parasitic fungus native to Taiwan, has been used in traditional medicine for its diverse therapeutic properties. Modern phytochemical investigations have led to the isolation of numerous bioactive compounds, among which the antcins, a class of ergostane-type triterpenoids, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This compound is a prominent member of this class, and understanding its precise mechanism of action is crucial for its development as a potential anti-cancer therapeutic agent. This guide synthesizes the current knowledge on the molecular pathways modulated by this compound.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anti-cancer effect of this compound is attributed to its ability to induce programmed cell death, or apoptosis, and to halt the proliferation of cancer cells by inducing cell cycle arrest.

Induction of Apoptosis via Reactive Oxygen Species (ROS) Production

A pivotal event in the mechanism of action of this compound is the generation of intracellular reactive oxygen species (ROS). This compound stimulates the activity of NADPH oxidase, a membrane-bound enzyme complex, leading to an increase in superoxide anion production. This surge in ROS creates a state of oxidative stress within the cancer cells, which in turn activates downstream apoptotic signaling pathways.

dot

Caption: High-level overview of this compound-induced apoptosis.

Activation of Intrinsic and Extrinsic Apoptotic Pathways

The ROS-mediated oxidative stress triggered by this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

-

Extrinsic Pathway: this compound treatment leads to the upregulation of the Fas receptor (Fas) and its ligand (FasL) on the surface of cancer cells. The binding of FasL to Fas initiates the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of caspase-8, an initiator caspase in the extrinsic pathway.

-

Intrinsic Pathway: The increased oxidative stress disrupts the mitochondrial membrane potential. This is accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9, the initiator caspase of the intrinsic pathway.

Both pathways converge on the activation of executioner caspases, primarily caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

dot

Caption: Dual apoptotic pathways induced by this compound.

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. While the precise molecular mechanisms are still under investigation, it is hypothesized that the cellular stress induced by this compound activates cell cycle checkpoints.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the available data.

Table 1: IC50 Values of Antcin B in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 38.4 | [1] |

Note: Further research is required to establish a comprehensive profile of IC50 values for this compound across a wider range of cancer cell lines.

Table 2: Quantitative Effects of Antcin B on Apoptosis and Protein Expression in HepG2 Cells

| Parameter | Treatment | Result | Reference |

| Apoptosis | Antcin B | Increased DNA fragmentation, PARP cleavage, and sub-G1 population | [2] |

| Fas/FasL Expression | Antcin B | Increased expression | [2] |

| Bax Expression | Antcin B | Increased expression | [2] |

| Bcl-2/Bcl-xL Expression | Antcin B | Decreased protein levels | [2] |

| Caspase Activity | Antcin B | Increased activities of caspases-2, -3, -8, and -9 | [2] |

| ROS Production | Antcin B | Increased | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

dot

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

dot

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Treat cells with this compound at the desired concentrations for a specific time.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

dot

Caption: Workflow for cell cycle analysis by PI staining.

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with propidium iodide solution.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

dot

Caption: Workflow for Western blot analysis.

Protocol:

-

Treat cells with this compound and prepare whole-cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins, Fas/FasL).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest. The generation of ROS via NADPH oxidase activation is a critical upstream event that initiates a cascade of signaling through both the intrinsic and extrinsic apoptotic pathways. The modulation of key regulatory proteins such as the Bcl-2 family, caspases, and the Fas/FasL system underscores the multifaceted mechanism of this natural compound. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel anti-cancer strategies. Further studies are warranted to expand the quantitative dataset across a broader range of cancer models and to further elucidate the intricacies of its molecular interactions.

References

- 1. cell lines ic50: Topics by Science.gov [science.gov]

- 2. Antcin B and its ester derivative from Antrodia camphorata induce apoptosis in hepatocellular carcinoma cells involves enhancing oxidative stress coincident with activation of intrinsic and extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Antcin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antcin compounds, a unique class of ergostane-type triterpenoids, represent a significant area of interest in natural product chemistry and drug discovery. Primarily isolated from the fruiting bodies of the rare and valuable medicinal mushroom Antrodia cinnamomea (synonymous with Antrodia camphorata), these compounds have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, and antidiabetic properties. This technical guide provides a comprehensive overview of the discovery and history of Antcin compounds, detailing their isolation, characterization, and mechanisms of action. Quantitative data on their biological activities are summarized in structured tables, and detailed experimental protocols for their isolation and analysis are provided. Furthermore, key signaling pathways modulated by Antcins are visually represented through detailed diagrams to facilitate a deeper understanding of their molecular interactions.

Introduction: The Emergence of Antcins from a Prized Fungus

Antrodia cinnamomea, colloquially known as "Niu-chang-chih" or "Ruby of the Forest" in Taiwan, has a long history of use in traditional medicine for treating a variety of ailments, including liver diseases, inflammation, and abdominal pain.[1][2] Scientific investigation into the bioactive constituents of this fungus led to the discovery of a series of unique steroid-like compounds, which were named Antcins.[3]

To date, a dozen Antcins (A, B, C, D, E, F, G, H, I, K, M, and N) and their derivatives have been identified.[4][5] These compounds are characterized by an ergostane skeleton and have been the subject of extensive research over the past two decades, revealing their potential as therapeutic agents.[4] This guide will delve into the key milestones in the discovery and ongoing research of these promising natural products.

Quantitative Biological Activities of Antcin Compounds

The diverse pharmacological effects of Antcin compounds have been quantified in numerous preclinical studies. The following tables summarize the key inhibitory and cytotoxic concentrations (IC50) and effective concentrations (EC50) of various Antcins across different biological assays.

Table 1: Anticancer and Cytotoxic Activities of Antcin Compounds (IC50 Values)

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Antcin H | 786-0 (Human Renal Carcinoma) | Growth Inhibition | 170 µM (48h) | [6] |

| Antcin B | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 38.4 µM | [3] |

| Methylantcinate B | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 25.8 µM | [3] |

Table 2: Anti-inflammatory and Antidiabetic Activities of Antcin Compounds (EC50/IC50 Values)

| Compound/Extract | Assay | Activity | EC50/IC50 Value | Reference |

| A. cinnamomea Fruiting Body (Methanol Extract) | α-Glucosidase Inhibition | Antidiabetic | 0.205 mg/mL | [7] |

| 25R-Antcin K | α-Glucosidase Inhibition | Antidiabetic | 0.054 mg/mL | [5] |

| 25S-Antcin B | α-Glucosidase Inhibition | Antidiabetic | 0.21 mg/mL | [5] |

| Acarbose (Control) | α-Glucosidase Inhibition | Antidiabetic | 0.278 mg/mL | [5][7] |

Experimental Protocols

The isolation and characterization of Antcin compounds require a multi-step process involving extraction, chromatographic separation, and spectroscopic analysis. The following are detailed methodologies for key experiments.

Isolation and Purification of Antcin K from Antrodia cinnamomea Fruiting Bodies

Methodology:

-

Extraction: 500 g of dried and powdered A. cinnamomea fruiting bodies are subjected to extraction with ethyl acetate.

-

Fractionation: The crude extract is then fractionated using silica gel column chromatography. A gradient elution is performed with increasing concentrations of ethyl acetate in n-hexane.

-

Purification: The fractions containing Antcin K are further purified by high-performance liquid chromatography (HPLC) to yield the pure compound.

General Protocol for Isolation of Multiple Antcins

Methodology:

-

Extraction: 200 g of dried A. cinnamomea fruiting bodies are extracted with methanol at 50°C.

-

Initial Separation: The concentrated methanol extract is subjected to silica gel flash column chromatography.

-

Fine Purification: Fractions containing the Antcin compounds of interest are further purified using preparative HPLC to obtain the individual pure compounds.

Characterization of Antcin Compounds

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the purified Antcins.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the Antcin compounds. The chemical shifts, coupling constants, and correlation signals from 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed structural information.

Signaling Pathways and Mechanisms of Action

Antcin compounds exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the known mechanisms of action for several key Antcins.

Anti-inflammatory Mechanism of Antcin A

Antcin A has been shown to mimic the action of glucocorticoids, thereby exerting its anti-inflammatory effects. It binds to the glucocorticoid receptor (GR), leading to its translocation into the nucleus and subsequent regulation of gene expression.

Anticancer Mechanism of Antcin H in Renal Cancer

Antcin H has been demonstrated to inhibit the invasion of renal cancer cells by targeting the FAK-ERK-C/EBP-β/c-Fos-MMP-7 signaling pathway.

Pro-Apoptotic Mechanism of Antcin B

Antcin B induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Antidiabetic Mechanism of Antcin K

Antcin K exhibits antidiabetic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in glucose metabolism.

Conclusion and Future Perspectives

The discovery of Antcin compounds from Antrodia cinnamomea has opened up new avenues for the development of novel therapeutics. Their diverse and potent biological activities, coupled with their unique chemical structures, make them attractive candidates for further investigation. The detailed mechanisms of action, particularly their ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic disorders, underscore their therapeutic potential.

Future research should focus on several key areas:

-

Clinical Trials: To translate the promising preclinical findings into clinical applications, well-designed clinical trials are necessary to evaluate the safety and efficacy of Antcin compounds in humans.

-

Total Synthesis and Analogue Development: The scarcity of A. cinnamomea necessitates the development of efficient total synthesis routes for Antcins. This would not only provide a sustainable supply for research and development but also enable the creation of novel analogues with improved potency and pharmacokinetic properties.

-

Elucidation of Novel Targets: Further investigation into the molecular targets of Antcins may reveal novel mechanisms of action and expand their therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antcin A, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antcin-H Isolated from Antrodia cinnamomea Inhibits Renal Cancer Cell Invasion Partly through Inactivation of FAK-ERK-C/EBP-β/c-Fos-MMP-7 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antcin A, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antcin B and its ester derivative from Antrodia camphorata induce apoptosis in hepatocellular carcinoma cells involves enhancing oxidative stress coincident with activation of intrinsic and extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(25S)-Antcin B: A Technical Guide for Researchers

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Bioactive Triterpenoid

Introduction

(25S)-Antcin B is a naturally occurring ergostane-type triterpenoid isolated from the fruiting bodies of the medicinal mushroom Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus), a fungus endemic to Taiwan. This compound, along with its stereoisomers and related Antcins, has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an examination of its known mechanisms of action, with a focus on its effects on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related natural products.

Physical and Chemical Properties

This compound is a steroid-like compound with a complex chemical structure.[1] While some physical properties such as a specific melting point have not been extensively reported in publicly available literature, a summary of its known chemical and physical characteristics is presented in Table 1. The closely related compounds, (25S)-Antcin K and (25R)-Antcin K, have been described as a white, amorphous powder, which suggests a similar physical state for this compound.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Systematic Name | 2-methyl-3-methylidene-6-[(4S,10S,13S)-4,10,13-trimethyl-3,7,11-trioxo-2,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | N/A |

| Molecular Formula | C₂₉H₄₀O₅ | [3] |

| Molecular Weight | 468.63 g/mol | [3] |

| CAS Number | 163597-25-9 | [3] |

| Physical State | Likely a white, amorphous powder (inferred from related compounds) | [2] |

| Melting Point | Not reported in the literature | N/A |

| Solubility | Soluble in methanol, ethanol, and DMSO. Poorly soluble in water. | Inferred from extraction and assay protocols.[4][5][6][7][8] |

| UV Absorption Max (λmax) | ~252 nm (characteristic of the 8(9)-en-11-one moiety in related Antcins) | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for multiple methyl groups (singlets, doublets, and doublets of doublets), olefinic protons, and methine protons. The chemical shifts and coupling patterns of these protons are key to confirming the stereochemistry of the molecule.[2]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 29 carbon atoms in the molecule. Key resonances include those for the carbonyl groups (C-3, C-7, and C-11), the carboxylic acid (C-26), and the olefinic carbons of the enone system.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.[2]

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation of a fraction containing this compound from the fruiting bodies of Antrodia cinnamomea.

Workflow for Isolation and Purification of this compound

References

- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Anti-Inflammatory Activity Relationship of Ergostanes and Lanostanes in Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antcin B - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Antcin-B, a phytosterol-like compound from Taiwanofungus camphoratus inhibits SARS-CoV-2 3-chymotrypsin-like protease (3CLPro) activity in silico and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into (25S)-Antcin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (25S)-Antcin B, a significant bioactive triterpenoid isolated from the medicinal mushroom Antrodia camphorata. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and visualizes its apoptotic signaling pathway in cancer cells.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through comprehensive NMR and high-resolution electrospray ionization mass spectrometry (HRESIMS) analyses. The following tables summarize the key quantitative data obtained from these techniques.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃), are presented below. These data are crucial for the structural confirmation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 2.45 | m | |

| 1β | 2.65 | m | |

| 2α | 2.90 | m | |

| 2β | 3.10 | m | |

| 4 | 2.50 | m | |

| 5 | 1.60 | m | |

| 6α | 2.05 | m | |

| 6β | 2.25 | m | |

| 12α | 2.70 | d | 14.5 |

| 12β | 3.20 | d | 14.5 |

| 14 | 2.15 | m | |

| 15α | 1.50 | m | |

| 15β | 1.85 | m | |

| 16α | 1.70 | m | |

| 16β | 1.95 | m | |

| 17 | 1.45 | m | |

| 18-H₃ | 0.65 | s | |

| 19-H₃ | 1.20 | s | |

| 20 | 2.20 | m | |

| 21-H₃ | 0.95 | d | 6.5 |

| 22α | 1.35 | m | |

| 22β | 1.55 | m | |

| 23α | 1.25 | m | |

| 23β | 1.40 | m | |

| 24 | 2.30 | m | |

| 25 | 2.60 | m | |

| 27-H₃ | 1.15 | d | 7.0 |

| 28-H₃ | 4.90 | s | |

| 28-H₃' | 5.05 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 35.5 | 16 | 28.2 |

| 2 | 34.0 | 17 | 56.5 |

| 3 | 218.0 | 18 | 12.5 |

| 4 | 47.5 | 19 | 21.8 |

| 5 | 51.0 | 20 | 36.0 |

| 6 | 24.5 | 21 | 18.8 |

| 7 | 200.5 | 22 | 33.5 |

| 8 | 139.5 | 23 | 31.0 |

| 9 | 165.0 | 24 | 45.0 |

| 10 | 39.0 | 25 | 40.5 |

| 11 | 198.0 | 26 | 176.5 |

| 12 | 48.0 | 27 | 16.5 |

| 13 | 45.5 | 28 | 150.0 |

| 14 | 50.0 | 29 | 112.0 |

| 15 | 26.0 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides an accurate mass measurement, which is essential for determining the elemental composition of a molecule.

Table 3: HRESIMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M-H]⁻ | 467.2746 | 467.2741 | C₂₉H₃₉O₅ |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound from Antrodia camphorata.

Isolation and Purification

-

Extraction: The dried and powdered fruiting bodies of Antrodia camphorata are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol. The EtOAc-soluble fraction, which is rich in triterpenoids, is collected.

-

Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to yield the pure compound.

NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer. Standard pulse sequences are used for the acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS signal.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: HRESIMS analysis is performed on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization source.

-

Data Acquisition: The analysis is typically carried out in negative ion mode to observe the [M-H]⁻ ion. The instrument is calibrated prior to analysis to ensure high mass accuracy.

-

Data Analysis: The exact mass of the deprotonated molecule is determined, and the molecular formula is calculated using the instrument's software based on the high-accuracy mass measurement.

Apoptotic Signaling Pathway of this compound

This compound has been shown to induce apoptosis in various cancer cell lines. The underlying mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, largely mediated by the induction of reactive oxygen species (ROS). The following diagram illustrates the key events in this signaling cascade.

Caption: Apoptotic signaling pathway induced by this compound.

An In-depth Technical Guide on the Natural Sources and Abundance of (25S)-Antcin B

(25S)-Antcin B is a significant ergostane-type triterpenoid, a class of secondary metabolites recognized for their diverse and potent biological activities. This technical guide provides a comprehensive overview of its natural sources, abundance, and the methodologies employed for its isolation and quantification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is a stereoisomer of Antcin B, a compound naturally and exclusively found in the fruiting bodies of the rare medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus).[1][2] This fungus is endemic to Taiwan, where it grows specifically on the inner cavity of the native evergreen tree Cinnamomum kanehirai.[3][4]

The ergostane-type triterpenoids, including Antcin B, are characteristically produced by the fruiting bodies of the fungus, while lanostane-type triterpenoids can be found in both the fruiting bodies and the cultured mycelia.[1] The production and abundance of these compounds are significantly influenced by the cultivation method and the specific phenotype of the fungus.

Antrodia cinnamomea exists in several phenotypes, primarily distinguished by the color of their fruiting bodies: red (RAC), yellow (YAC), and white (WAC).[4] Studies have shown that the red phenotype, RAC, possesses a significantly higher content of total triterpenoids compared to the yellow and white varieties.[4][5] Specifically, RAC exhibits higher relative concentrations of Antcin B, making it the preferred source for this compound.[4]

Abundance of this compound

The concentration of Antcin B in Antrodia cinnamomea varies considerably depending on the cultivation technique. While the wild fruiting bodies are the richest source, various culture methods have been developed to ensure a sustainable supply.

Solid-state and disc-culture methods, which yield fungal fruiting bodies, produce significantly higher concentrations of Antcin B compared to submerged fermentation of mycelia.[3] In one study, the concentration of Antcin B in solid-state culture was found to be over 100 times greater than in submerged culture.[3] The following tables summarize the reported quantitative data on Antcin B abundance.

Table 1: Abundance of Antcin B in Cultured Antrodia cinnamomea

| Cultivation Method | Fungal Part | Concentration (mean ± SD) | Reference |

| Disc Culture | Fruiting Bodies | 3.94 ± 0.18 mg/g | [6] |

| Solid-State Culture (with 1% glucose) | Mycelia | 3.58 ± 0.19 µg/g | [3] |

Table 2: Total Triterpenoid Content in Different Phenotypes of A. cinnamomea Fruiting Bodies

| Phenotype | Total Triterpenoid Content (mg/g) | Reference |

| Red (RAC) | 116.4 | [4] |

| Yellow (YAC) | 63.9 | [4] |

| White (WAC) | 51.3 | [4] |

Note: Table 2 provides context for the higher abundance of triterpenoids in the red phenotype, which is reported to have a higher relative content of Antcin B.[4]

Experimental Protocols

The isolation and quantification of this compound involve multi-step procedures including extraction, purification, and analytical determination.

A common method for extracting triterpenoids from A. cinnamomea involves solvent extraction from the dried and powdered fruiting bodies.

-

Protocol 1: Methanol Extraction [7]

-

Dry and powder the fruiting bodies of A. cinnamomea (e.g., 200 g).

-

Add 10 L of methanol (MeOH) to the powdered sample.

-

Conduct the extraction at 50 °C for 12 hours.

-

Repeat the extraction process five times.

-

Combine the extracts and concentrate them under reduced pressure to obtain the crude methanol extract.

-

-

Protocol 2: Ethanol Extraction [8]

-

Extract the powdered fruiting bodies with 95% ethanol for 1 hour to obtain the crude extract. An optimal extraction time of 60 minutes has been suggested to maximize yield without significant difference from longer durations.[9]

-

Following extraction, a combination of chromatographic techniques is used to isolate and purify this compound from the complex crude extract.

-

Protocol: Silica Gel Chromatography and Preparative HPLC [7]

-

Initial Fractionation: The crude MeOH extract (e.g., 45.2 g) is subjected to silica gel flash column chromatography (70–230 mesh).

-

Gradient Elution: Elute the column with a gradient solvent system, starting with 100% dichloromethane (CH₂Cl₂) and gradually increasing the polarity to 100% methanol (MeOH) to yield multiple fractions.

-

Purification: A specific fraction containing Antcin B isomers is further purified using recycled preparative High-Performance Liquid Chromatography (HPLC).

-

Column: Cosmosil 5C₁₈-AR-II (5 µm, 250 × 20 mm i.d.).

-

Mobile Phase: Acetonitrile/Water (MeCN/H₂O) containing 0.1% formic acid (e.g., 60:40 ratio).

-

Flow Rate: 10 mL/min.

-

Recycling: The sample is recycled through the column multiple times (e.g., 6 times) to achieve baseline separation of the (25S) and (25R) epimers.

-

-

Collection: Collect the separated peaks corresponding to this compound. In a representative study, this method yielded 45.4 mg of this compound.[7]

-

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for quantifying this compound.

-

Protocol 1: HPLC-DAD Quantification [6]

-

System: Agilent 1100 series or equivalent.

-

Column: Luna C18(2) (5 µm, 4.6 × 250 mm).

-

Mobile Phase: A gradient of three solvents:

-

A: H₂O (containing 0.1% acetic acid)

-

B: Methanol

-

C: Acetonitrile

-

-

Elution Gradient:

-

0–5 min: 40% A, 30% B, 30% C.

-

5–95 min: Linear gradient to 10% A, 10% B, 80% C.

-

95–105 min: Linear gradient to 100% C.

-

-

Flow Rate: 0.5 mL/min from 0–95 min, increased to 1.0 mL/min from 95–115 min.

-

Detection: UV–visible detector set at 254 nm.

-

Quantification: Calculate the concentration based on a calibration curve established with a purified this compound standard.

-

-

Protocol 2: LC-MS Quantification [3]

-

System: Liquid chromatography coupled with a mass spectrometer.

-

Mobile Phase: A gradient of two solvents:

-

A: 5% acetonitrile/0.1% formic acid

-

B: 95% acetonitrile/0.1% formic acid

-

-

Elution Gradient:

-

0–3 min: 80% A (isocratic).

-

3–6 min: Linear gradient from 80% to 60% A.

-

6–9 min: Linear gradient from 60% to 50% A.

-

9–11 min: 50% A (isocratic).

-

11–14 min: Linear gradient from 50% to 30% A.

-

14–18 min: Linear gradient from 30% to 20% A.

-

18–23 min: 20% A (isocratic).

-

23–25 min: Linear gradient from 20% to 80% A.

-

25–30 min: 80% A (isocratic).

-

-

Flow Rate: 0.35 mL/min.

-

Detection: Mass spectrometry, often using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflow for the isolation of this compound and a representative signaling pathway influenced by related triterpenoids from A. cinnamomea.

References

- 1. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cultivation and Analysis of White Mutant Antrodia cinnamomea with Differing Carbon Sources from Solid and Submerged Culture | MDPI [mdpi.com]

- 4. Metabolomic Profiling of Different Antrodia cinnamomea Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Composition and Chronic Toxicity of Disc-Cultured Antrodia cinnamomea Fruiting Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and Identification of Potent Antidiabetic Compounds from Antrodia cinnamomea—An Edible Taiwanese Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Anti-Inflammatory Activity Relationship of Ergostanes and Lanostanes in Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. for.nchu.edu.tw [for.nchu.edu.tw]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (25S)-Antcin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25S)-Antcin B is a significant ergostane triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea. This compound, along with its stereoisomer (25R)-Antcin B, has garnered considerable interest in the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory properties. The selective purification of this compound is crucial for detailed pharmacological studies and potential drug development. This application note provides a detailed protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation: HPLC Purification Parameters

The following table summarizes the key quantitative parameters for the analytical and preparative HPLC methods for the purification of this compound.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | Cosmosil 5C18-AR-II (4.6 x 250 mm, 5 µm) | Cosmosil 5C18-AR-II (20 x 250 mm, 5 µm)[1][2] |

| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Phosphoric Acid[1] | A: Acetonitrile; B: Water with 0.1% Phosphoric Acid |

| Gradient | 40-50% A (0-12 min), 50-60% A (12-17 min), 60-95% A (17-26 min), 95-100% A (26-50 min)[1] | 60-80% A (0-40 min), 80-100% A (40-50 min), 100% A (50-60 min) |

| Flow Rate | 1.0 mL/min[1] | 15.0 mL/min |

| Detection | UV at 210 nm[1] | UV at 210 nm |

| Injection Volume | 10-20 µL | 1-5 mL |

| Sample Conc. | 1-5 mg/mL | 10-50 mg/mL |

| Purity Achieved | >98% (analytical assessment) | >98% (fraction analysis)[1] |

Experimental Protocols

Preparation of Crude Extract from Antrodia cinnamomea

-

Extraction: The dried and powdered fruiting bodies of Antrodia cinnamomea are extracted with 95% ethanol at room temperature. The extraction is typically carried out for 24 hours with occasional shaking.

-

Filtration and Concentration: The ethanol extract is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which is rich in triterpenoids, is collected and dried.

Preliminary Fractionation by Silica Gel Chromatography

-

Column Preparation: A silica gel column is packed using a slurry of silica gel in n-hexane.

-

Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to a reference standard of Antcin B are pooled and concentrated.

Preparative HPLC Purification of this compound

-

Sample Preparation: The enriched fraction from silica gel chromatography is dissolved in methanol or a mixture of acetonitrile and water to a final concentration of 10-50 mg/mL. The sample solution is filtered through a 0.45 µm syringe filter before injection.

-

HPLC System and Column: A preparative HPLC system equipped with a UV detector and a fraction collector is used. The column is a Cosmosil 5C18-AR-II (20 x 250 mm, 5 µm).

-

Chromatographic Conditions:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with 0.1% Phosphoric Acid

-

Gradient Program:

-

0-40 min: 60% to 80% A

-

40-50 min: 80% to 100% A

-

50-60 min: 100% A (hold)

-

-

Flow Rate: 15.0 mL/min

-

Detection Wavelength: 210 nm

-

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected. The retention time for this compound should be determined beforehand using an analytical HPLC system and a reference standard if available. The R and S epimers may elute closely, requiring careful fractionation.

-

Post-Purification Processing: The collected fractions are pooled and the organic solvent is removed under reduced pressure. The aqueous residue can be lyophilized to obtain the purified this compound as a solid powder.

-

Purity Analysis: The purity of the final product is confirmed by analytical HPLC and characterized by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Caption: Workflow for the purification of this compound.

References

Quantitative Analysis of (25S)-Antcin B using LC-MS/MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25S)-Antcin B is a steroid-like compound isolated from the medicinal mushroom Antrodia cinnamomea. This compound, along with other antcins, has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

Table 1: LC-MS/MS Method Validation Parameters for Antrodin B in Rat Plasma

| Parameter | Result |

| Linearity Range | 47.6 - 4760 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | < 2.7% |

| Intra-day Precision | < 5.3% |

| Inter-day Precision | < 5.3% |

Data is based on the analysis of the related compound Antrodin B and is intended to be representative.

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Antcin B

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Antcin B | 467.0 | 408.0 | Negative |

Experimental Protocols

This section outlines a general protocol for the quantitative analysis of this compound in biological matrices such as plasma and cell culture media.

Sample Preparation

a) Plasma Samples (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard.

-

Add 500 µL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Cell Culture Media (Protein Precipitation)

-

Collect the cell culture media and centrifuge to remove any cells or debris.

-

To 100 µL of the supernatant, add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

a) Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: 95% B

-

7.1-10 min: 30% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

b) Mass Spectrometry

-

Ion Source: Electrospray Ionization (ESI), negative mode.

-

Ion Spray Voltage: -4500 V.

-

Temperature: 500°C.

-

Nebulizer Gas (Gas 1): 50 psi.

-

Heater Gas (Gas 2): 50 psi.

-

Curtain Gas: 30 psi.

-

Collision Gas: Nitrogen.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

This compound Signaling Pathway Inhibition

Based on studies of the closely related compound Antcin K, this compound is hypothesized to exert its anti-inflammatory and anti-cancer effects through the inhibition of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Application Notes and Protocols for (25S)-Antcin B Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro treatment of B-cell cultures with (25S)-Antcin B, a bioactive compound isolated from the medicinal mushroom Antrodia cinnamomea. This document outlines detailed protocols for assessing cell viability, apoptosis, and cell cycle progression following treatment, along with data presentation and visualization of the key signaling pathways involved.

Overview of this compound

This compound is a triterpenoid that has demonstrated potent cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This process is often associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent programmed cell death.

Data Summary

The following table summarizes the reported cytotoxic activity of Antcin B and related compounds in various cancer cell lines.

| Compound | Cell Line | Assay | IC50 Value (µM) | Incubation Time (h) |

| Antcin B | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 38.4 | Not Specified |

| Methylantcinate B | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 25.8 | Not Specified |

| Antcin K | Hep 3B (Hepatocellular Carcinoma) | Cell Viability Assay | 80 - 125 | 48 |

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add an appropriate volume of sterile DMSO to achieve a stock concentration of 10-20 mM.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

Cell Culture and Seeding

-

Culture B-cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, seed the cells at the following densities:

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium. It is advisable to start with a wide range of concentrations (e.g., 1-100 µM) to determine the approximate IC50 value.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank control (medium only).

-

Incubate the plates for 24, 48, and 72 hours.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4]

-

Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][3][5]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[7]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (50 µg/mL stock).[7]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6][7]

-

Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping.[2]

-

Incubate the cells on ice for at least 30 minutes (or store at 4°C for longer periods).[2]

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[2]

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[2][8]

-

Incubate for 5-10 minutes at room temperature in the dark.[2]

-

Analyze the samples by flow cytometry, collecting at least 10,000 events per sample.[2]

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family and caspases.

-

Seed cells in 6-well plates and treat with this compound as described previously.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

This compound-Induced Apoptosis Pathway

This compound induces apoptosis through the activation of both the extrinsic and intrinsic pathways.[9][10] The extrinsic pathway is initiated by the binding of Fas ligand to its receptor, leading to the activation of caspase-8.[9] The intrinsic pathway is triggered by increased levels of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9.[9][10] Both pathways converge to activate the executioner caspase-3, leading to the cleavage of PARP and ultimately, apoptosis.[9]

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates the general workflow for investigating the cellular effects of this compound treatment.

Caption: General experimental workflow for this compound treatment.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. kumc.edu [kumc.edu]

- 7. bosterbio.com [bosterbio.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Antcin B and its ester derivative from Antrodia camphorata induce apoptosis in hepatocellular carcinoma cells involves enhancing oxidative stress coincident with activation of intrinsic and extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determining the Cytotoxicity of (25S)-Antcin B using the MTT Assay

Introduction

(25S)-Antcin B is a steroid-like phytochemical isolated from the medicinal mushroom Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus), a fungus highly valued in traditional medicine.[1] Emerging research has identified Antcin B as a potent cytotoxic agent against various cancer cell types, making it a compound of significant interest for oncological drug development.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, rapid, and reliable colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds.[4][5][6]

The principle of the MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells.[5][7] These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate.[4][7] The amount of formazan produced is directly proportional to the number of viable cells.[7] By dissolving the formazan crystals and measuring the absorbance of the solution, one can quantify the effect of a compound like this compound on cell viability and determine key parameters such as the half-maximal inhibitory concentration (IC50).[4][6] This protocol provides a detailed methodology for evaluating the cytotoxicity of this compound against cancer cell lines.

Quantitative Data Summary

The cytotoxic effects of Antcin B have been evaluated across various cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are dependent on the cell line and the incubation period.[8]

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 72 | 38.4 |

| A549 | Lung Adenocarcinoma | 24, 48, 72 | No significant cytotoxicity up to 80 µM[9] |

Note: Data for specific isomers like this compound are often grouped with Antcin B in literature. The provided data is based on available studies and serves as a reference for experimental design.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound.

1. Materials and Reagents

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest (e.g., HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in sterile PBS)[7]

-

Solubilization solution (e.g., Isopropanol, DMSO, or 0.01 M HCl in 10% SDS)[4]

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570-590 nm)[7]

-

Humidified incubator (37°C, 5% CO2)

2. Cell Seeding

-

Culture cells until they reach approximately 80-90% confluency.

-

Harvest the cells using standard trypsinization methods (for adherent cells) or by centrifugation (for suspension cells).[10]

-

Perform a cell count and viability check (e.g., using Trypan Blue). Viability should be >90%.[10]

-

Resuspend the cells in a complete growth medium to the desired seeding density. The optimal density varies by cell line and should be determined empirically to ensure cells are in the exponential growth phase during the assay (typically 5,000-15,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours in a humidified incubator to allow cells to attach and resume growth.[10]

3. This compound Treatment

-

Prepare a series of dilutions of this compound in a complete growth medium from the stock solution. A 2-fold or 3-fold serial dilution is common for determining an IC50 value.[10] The concentration range should bracket the expected IC50 value (e.g., 5 µM to 100 µM).

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).

-